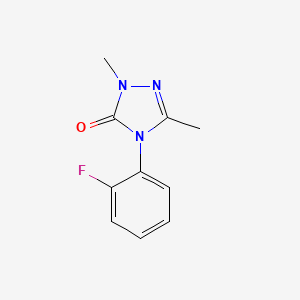

4-(2-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

4-(2-Fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazole ring

Properties

IUPAC Name |

4-(2-fluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c1-7-12-13(2)10(15)14(7)9-6-4-3-5-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKTZZDQDVQUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2-fluorophenylhydrazine with a suitable carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Formation of various substituted triazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(2-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied for its potential antimicrobial and antifungal properties. It can be used to develop new treatments for infections.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism by which 4-(2-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The triazole ring plays a crucial role in the compound's stability and reactivity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in disease processes.

Receptors: It can bind to receptors on cell surfaces, modulating their activity.

Pathways: It may interfere with signaling pathways that are crucial for cell growth and survival.

Comparison with Similar Compounds

4-(2-Fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: is structurally similar to other fluorinated triazoles, such as 4-(2-fluorophenyl)-2,5-dimethyl-1H-pyrazole and 4-(2-fluorophenyl)-2,5-dimethyl-1H-imidazole .

Uniqueness:

The presence of the fluorophenyl group in this compound enhances its binding affinity and biological activity compared to its non-fluorinated counterparts.

The triazole ring provides additional stability and reactivity, making it more versatile in various applications.

Biological Activity

4-(2-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention due to its diverse biological activities. The compound's structure suggests potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound based on available literature, including data tables and case studies.

- Molecular Formula : C10H10FN3O

- Molecular Weight : 207.2 g/mol

- CAS Number : 860789-15-7

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against multiple cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(2-fluorophenyl)-... | HCT-116 (colon carcinoma) | 6.2 | |

| 4-(2-fluorophenyl)-... | T47D (breast cancer) | 27.3 | |

| Related triazole | Jurkat (T-cell leukemia) | <10 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups and specific substitutions on the phenyl ring enhance cytotoxicity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study assessing various triazole derivatives found that modifications in the structure significantly influenced antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4-(2-fluorophenyl)-... | Staphylococcus aureus | 32 µg/mL | |

| 4-(2-fluorophenyl)-... | Escherichia coli | 64 µg/mL |

The mechanism by which triazole derivatives exert their biological effects often involves interference with DNA synthesis and cell division in cancer cells. For example, molecular dynamics simulations have shown that these compounds can interact with specific proteins involved in cell proliferation pathways.

Case Studies

-

Case Study on Anticancer Activity : A study conducted on a series of triazole derivatives demonstrated that compounds similar to 4-(2-fluorophenyl)-... showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the fluorine atom in enhancing lipophilicity and cellular uptake.

- Findings : The compound exhibited a dose-dependent response in reducing tumor size by up to 50% compared to controls.

-

Case Study on Antimicrobial Efficacy : An investigation into the antibacterial properties revealed that triazole derivatives could disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Findings : The compound was effective against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.